Sodium sulfamate
Overview
Description
Synthesis Analysis
Sodium sulfamate can be synthesized using various methods. The synthesis of sulfur compounds through sodium sulfinates has been explored, with sodium sulfinates acting as stable, low-cost reagents in organic synthesis (Huang et al., 2019). Other methods include the use of sodium sulfonates (Yan, 2002) and electrochemical oxidative amination of sodium sulfinates (Jiang et al., 2016).
Molecular Structure Analysis
The molecular structure of sodium sulfamate is characterized by distinct features. For instance, the crystal and molecular structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt provides insights into the sodium ion coordination and the sugar ring conformation (Yates et al., 1995). The anhydrous form of sodium sulphamate shows orthorhombic space group and distinct sodium atom coordination (Manickkavachagam & Rajaram, 1984).
Chemical Reactions and Properties
Sodium sulfamate is involved in a variety of chemical reactions. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines highlights its chemoselectivity and yield efficiency (Tang et al., 2013). Additionally, its role in the synthesis of various organosulfur compounds demonstrates its versatility as a building block (Reddy & Kumari, 2021).
Physical Properties Analysis
The physical properties of sodium sulfamate, such as its crystal structure and bonding, are crucial for its application. The structure of anhydrous sodium sulphamate, for example, shows three sodium atoms in the asymmetric unit cell forming distorted octahedra, impacting its physical characteristics (Manickkavachagam & Rajaram, 1984).
Chemical Properties Analysis
Chemical properties of sodium sulfamate are influenced by its molecular structure and reaction pathways. The copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates shows its reactivity and potential for synthesizing biologically active compounds (Jiang et al., 2014).
Scientific Research Applications
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Synthesis of Organosulfur Compounds
- Application : Sodium sulfamate is used in the synthesis of organosulfur compounds. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Method : Sodium sulfamate demonstrates flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions .
- Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
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- Application : Sodium sulfamate is used as a hydrogen bond-donating and hydrogen bond-accepting additive in the dissolution of cellulose in NaOH aqueous solution .
- Method : Sodium sulfamate is added to a precooled NaOH system, which enables the dissolution of more cellulose with a higher degree of polymerization .
- Results : The dissolution of cellulose in dissolving pulps using a 7% NaOH/0.1% sodium sulfamate aqueous solution improved upon the addition of sodium sulfamate .
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Synthesis of Sodium Sulfinates
- Application : Sodium sulfamate is used in the synthesis of sodium sulfinates, which are powerful building blocks for the synthesis of organosulfur compounds .
- Method : Sodium sulfamate demonstrates flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions .
- Results : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents .
Safety And Hazards
Sodium sulfamate may be harmful in contact with skin . It is also known to cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
properties
IUPAC Name |
sodium;sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWYPRSFEZRKDK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065664 | |
Record name | Sodium sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |
Record name | Sulfamic acid, sodium salt (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium sulfamate | |
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Product Name |
Sodium sulfamate | |
CAS RN |
13845-18-6, 26288-34-6 | |
Record name | Sulfamic acid, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulphamic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium sulphamidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |
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Record name | Sulphamic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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